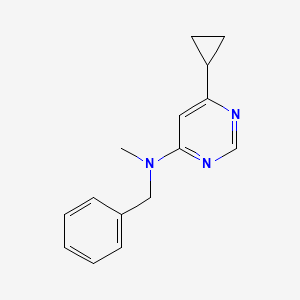

![molecular formula C15H19N3O2S B6445705 1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one CAS No. 2549018-05-3](/img/structure/B6445705.png)

1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety is known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands were then used for chelation with bivalent metal chlorides .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various analytical, physical, and spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the reaction of amines with aldehydes or ketones . In some cases, these reactions are catalyzed by iodine and proceed in solvents such as DMF or DMSO .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various analytical techniques . For instance, their bioactive nature was designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .Wissenschaftliche Forschungsanwendungen

Antimicrobial Studies

Benzothiazole derivatives have been used in the synthesis of metal chelates, which have shown promising antimicrobial activities . They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Antioxidant Properties

The benzothiazole ring system has been associated with antioxidant properties . This makes it potentially useful in the development of drugs for diseases where oxidative stress plays a significant role.

Anti-inflammatory Agents

Benzothiazole derivatives have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Enzyme Inhibitors

Benzothiazole compounds have been studied for their role as enzyme inhibitors . They could be used in the development of drugs that need to inhibit specific enzymes for therapeutic effects.

Imaging Reagents

Due to their fluorescent properties, benzothiazole derivatives have been used as imaging reagents . They could be used in various diagnostic procedures and medical imaging techniques.

Electroluminescent Devices

Benzothiazole derivatives have been used in the creation of electroluminescent devices . This suggests potential applications in the field of electronics and display technologies.

Anticancer Activity

Quinazoline derivatives, which are structurally similar to benzothiazole, have shown remarkable anticancer activity . Therefore, it’s possible that “1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one” might also exhibit anticancer properties.

Plant Growth Regulators

Benzothiazole compounds have been used as plant growth regulators . This suggests potential applications in agriculture and horticulture.

Wirkmechanismus

Target of Action

Similar compounds, such as aminothiazole-linked metal chelates, have been shown to exhibit antimicrobial and antioxidant activities

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antimicrobial and antioxidant activities of similar compounds , it can be hypothesized that this compound may interact with microbial cells to inhibit their growth and neutralize free radicals to prevent oxidative damage

Biochemical Pathways

Given the potential antimicrobial and antioxidant activities of similar compounds , it’s possible that this compound may interfere with the biochemical pathways involved in microbial growth and oxidative stress

Result of Action

Based on the potential antimicrobial and antioxidant activities of similar compounds , it can be hypothesized that this compound may result in the inhibition of microbial growth and the neutralization of free radicals at the molecular and cellular levels.

Zukünftige Richtungen

The future directions in the research of similar compounds could involve the development of novel and efficient metallo-drugs . The assessment of novel materials as antimicrobial drugs has been of significant importance due to the presence, and subsequently the development, of multidrug resistance to the widespread pathogens .

Eigenschaften

IUPAC Name |

1-[3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-20-11-5-6-13-12(10-11)17-15(21-13)16-7-3-9-18-8-2-4-14(18)19/h5-6,10H,2-4,7-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBCHSOBQVPDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCCCN3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(morpholin-4-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445623.png)

![N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445627.png)

![N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445637.png)

![N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445642.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6445647.png)

![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6445650.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445651.png)

![4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445665.png)

![4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445685.png)

![N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445710.png)

![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-ethylpiperazine](/img/structure/B6445729.png)

![N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6445731.png)

![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6445732.png)